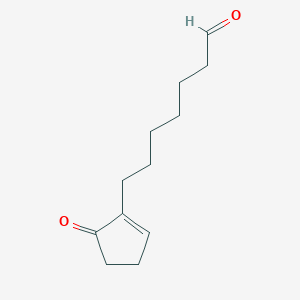
7-(5-Oxocyclopent-1-en-1-yl)heptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Oxocyclopent-1-en-1-yl)heptanal is an organic compound with a unique structure that includes a cyclopentenone ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Oxocyclopent-1-en-1-yl)heptanal can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where a cyclopentenone derivative is reacted with a heptanal precursor in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) . Another method involves the Piancatelli rearrangement, which converts furylcarbinols to cyclopentenones under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-Oxocyclopent-1-en-1-yl)heptanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi).
Major Products Formed
Oxidation: 7-(5-Oxocyclopent-1-en-1-yl)heptanoic acid.
Reduction: 7-(5-Oxocyclopent-1-en-1-yl)heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(5-Oxocyclopent-1-en-1-yl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-(5-Oxocyclopent-1-en-1-yl)heptanal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentenone ring can participate in Michael addition reactions, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A related compound with a similar structure but with a methyl ester group instead of an aldehyde.
5-Oxocyclopentene-1-boronic acid: Another compound with a cyclopentenone ring but with a boronic acid functional group.
Propiedades
Número CAS |
50999-75-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
7-(5-oxocyclopenten-1-yl)heptanal |
InChI |
InChI=1S/C12H18O2/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h8,10H,1-7,9H2 |
Clave InChI |
IJAISRYWNXYCTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1)CCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


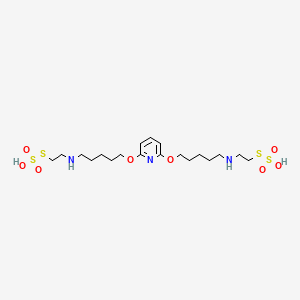
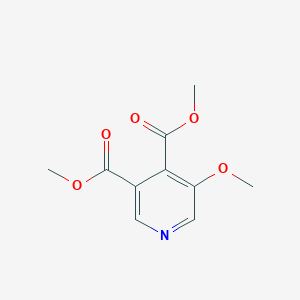

![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
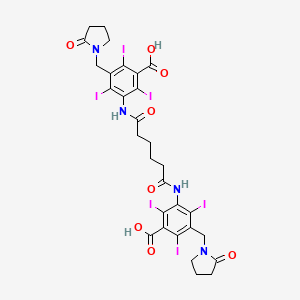

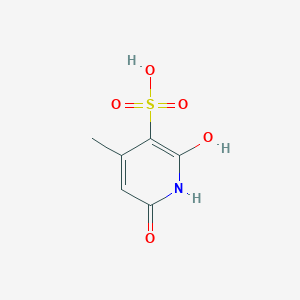
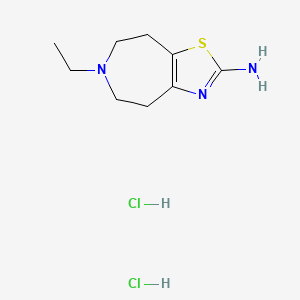
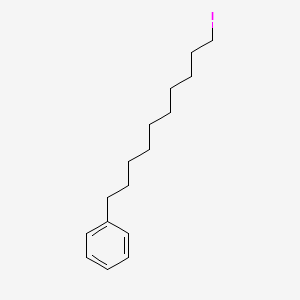
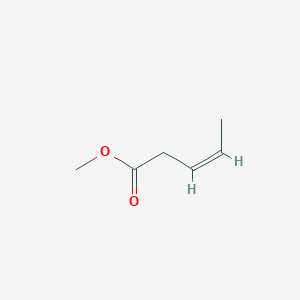
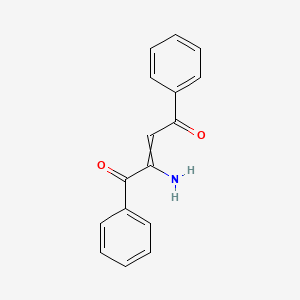
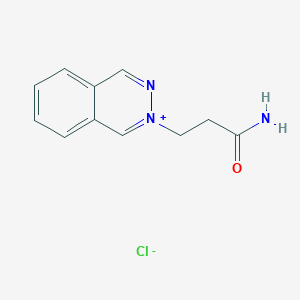
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
